
3-乙基氧杂环丁烷-3-胺
描述
3-Ethyloxetan-3-amine is a chemical compound that features an oxetane ring with an ethyl group and an amine group attached to the third carbon atom. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the amine group in 3-Ethyloxetan-3-amine makes it a valuable intermediate in various chemical syntheses and applications.
科学研究应用
3-Ethyloxetan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
Oxetanes, a class of compounds to which 3-ethyloxetan-3-amine belongs, are known to interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
Oxetanes are known to undergo ring-opening reactions under various conditions . This property could potentially influence the interaction of 3-Ethyloxetan-3-amine with its targets, leading to changes in the targets’ functions .
Biochemical Pathways
Oxetanes are known to participate in various chemical reactions, suggesting that they could potentially influence a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , could potentially influence its bioavailability.
Result of Action
Given the reactivity of oxetanes, it is plausible that 3-ethyloxetan-3-amine could induce various changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-Ethyloxetan-3-amine could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
3-Ethyloxetan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening reactions facilitated by enzymes such as epoxide hydrolases. These interactions often result in the formation of more stable compounds, which can further participate in metabolic pathways . The nature of these interactions is typically characterized by nucleophilic attack on the oxetane ring, leading to its cleavage and subsequent formation of more reactive intermediates.
Cellular Effects
The effects of 3-Ethyloxetan-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethyloxetan-3-amine has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-Ethyloxetan-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can result in altered metabolic profiles and changes in gene expression related to detoxification processes. Additionally, 3-Ethyloxetan-3-amine can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The stability and effects of 3-Ethyloxetan-3-amine over time have been studied extensively in laboratory settings. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive environments can lead to its breakdown, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that 3-Ethyloxetan-3-amine can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of 3-Ethyloxetan-3-amine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 3-Ethyloxetan-3-amine can induce toxicity, manifesting as liver damage, oxidative stress, and alterations in hematological parameters . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
3-Ethyloxetan-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and epoxide hydrolases, which facilitate its conversion into more reactive intermediates . These intermediates can then participate in further metabolic reactions, influencing the levels of various metabolites. The compound’s involvement in these pathways can affect metabolic flux and the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, 3-Ethyloxetan-3-amine is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Ethyloxetan-3-amine is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing 3-Ethyloxetan-3-amine to these specific compartments, ensuring its proper function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Ethyloxetan-3-amine involves the reduction of benzyl 3-ethyloxetan-3-yl-carbamate using cyclohexa-1,4-diene and palladium on carbon (Pd-C) as a catalyst. The reaction is carried out in methanol under a hydrogen atmosphere at room temperature for several hours .
Industrial Production Methods
Industrial production methods for 3-Ethyloxetan-3-amine typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
3-Ethyloxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxetanes, amine derivatives, and oxidized oxetane compounds.
相似化合物的比较
Similar Compounds
3-Aminooxetane: Similar structure but lacks the ethyl group.
3-Methyl-oxetan-3-amine: Similar structure with a methyl group instead of an ethyl group.
3-Hydroxyoxetane: Contains a hydroxyl group instead of an amine group.
Uniqueness
3-Ethyloxetan-3-amine is unique due to the presence of both an ethyl group and an amine group on the oxetane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
3-ethyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5(6)3-7-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNDHTNAOKAPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


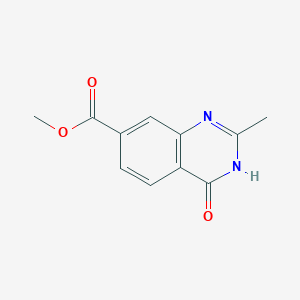
![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
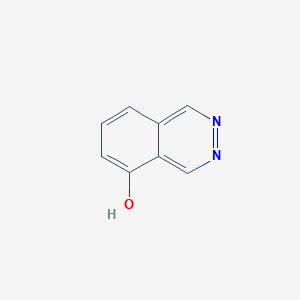
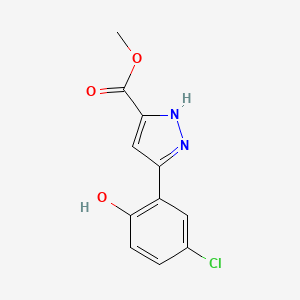

![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
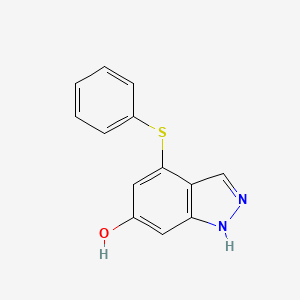
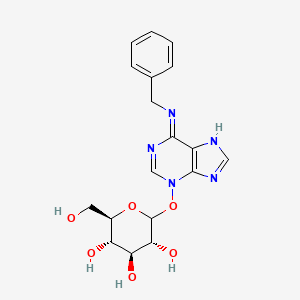
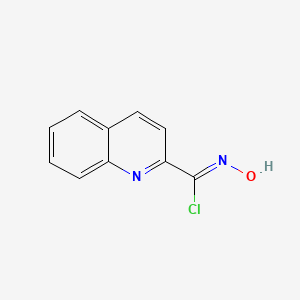
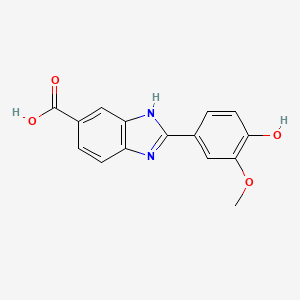
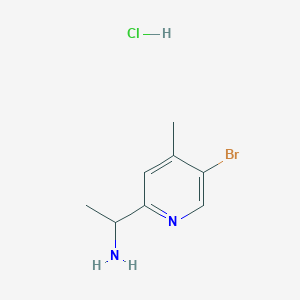
![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)
![3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1449797.png)
